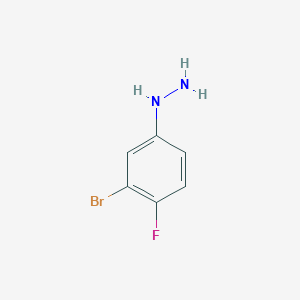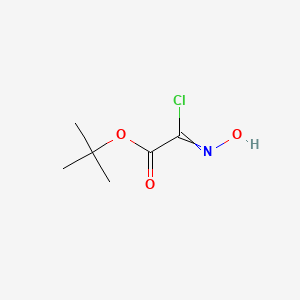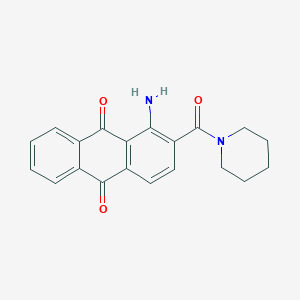
1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of 1-aminoanthraquinone with piperidine and a suitable carbonyl source under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various anthraquinone derivatives, which can be further modified for specific applications.
Applications De Recherche Scientifique
1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments, owing to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit key enzymes and proteins involved in cellular processes. For example, it may target topoisomerases and kinases, leading to the disruption of DNA replication and cell division . Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
1-Amino-9,10-anthraquinone: Shares a similar anthraquinone core but lacks the piperidinyl group.
2-Aminoanthraquinone: Another anthraquinone derivative with different functional groups.
1-(Piperidin-1-yl)-9,10-anthraquinone: Similar structure but with variations in the amino and piperidinyl positions.
Uniqueness: 1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione stands out due to its unique combination of amino and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for researchers aiming to develop new therapeutic agents and industrial products.
Propriétés
Formule moléculaire |
C20H18N2O3 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-amino-2-(piperidine-1-carbonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18N2O3/c21-17-15(20(25)22-10-4-1-5-11-22)9-8-14-16(17)19(24)13-7-3-2-6-12(13)18(14)23/h2-3,6-9H,1,4-5,10-11,21H2 |
Clé InChI |
UDCDRYXJVMHNHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
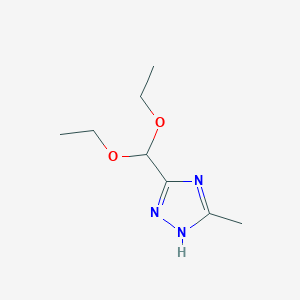



![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
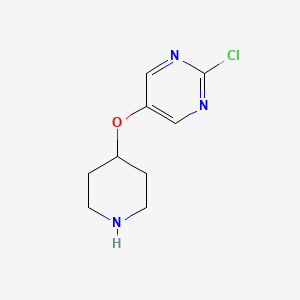



![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
